molecular formula C15H21BO2 B13460831 4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13460831
M. Wt: 244.14 g/mol
InChI Key: LWXONQVEYWIGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula C13H19BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(prop-1-en-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-(prop-1-en-2-yl)phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
  • This compound

Uniqueness

This compound is unique due to its high stability and reactivity in Suzuki-Miyaura cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-prop-1-en-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-11(2)12-9-7-8-10-13(12)16-17-14(3,4)15(5,6)18-16/h7-10H,1H2,2-6H3

InChI Key

LWXONQVEYWIGNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.